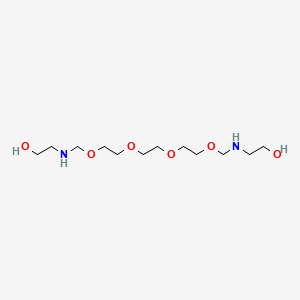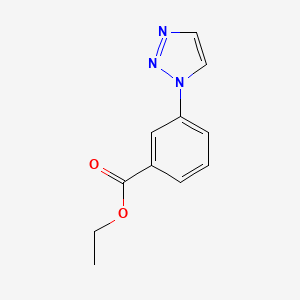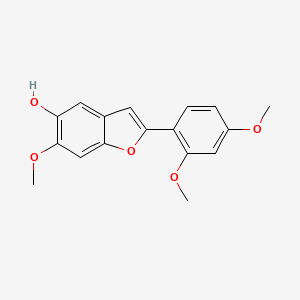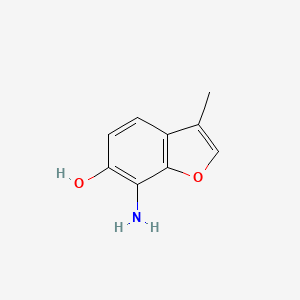
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a methyl group, and a nitrobenzoyl group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one.
Reduction: Formation of 4-(4-methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxybenzylidene group can modulate the compound’s binding affinity to specific targets, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-(4-Methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-chlorobenzoyl)-1H-pyrazol-5(4H)-one: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
Numéro CAS |
124814-25-1 |
|---|---|
Formule moléculaire |
C19H15N3O5 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-(4-nitrobenzoyl)pyrazol-3-one |
InChI |
InChI=1S/C19H15N3O5/c1-12-17(11-13-3-9-16(27-2)10-4-13)19(24)21(20-12)18(23)14-5-7-15(8-6-14)22(25)26/h3-11H,1-2H3/b17-11+ |
Clé InChI |
ZXOCFPXPQJNRMM-GZTJUZNOSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)


![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)


